molecular formula C12H14ClFN2O2 B2425084 6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride CAS No. 1036926-61-0

6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

Cat. No.: B2425084
CAS No.: 1036926-61-0
M. Wt: 272.7
InChI Key: CBLGBDAIQCOCDJ-UHFFFAOYSA-N
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Description

Introduction to 6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one Hydrochloride

The compound (CAS 92926-32-4) features a spiro junction between a benzoxazine ring and a piperidine ring, with a fluorine atom at the 6-position of the benzoxazine core. Its hydrochloride salt enhances solubility for experimental applications. The molecular formula is $$ \text{C}{12}\text{H}{13}\text{FN}2\text{O}2 \cdot \text{HCl} $$, with a molecular weight of 272.70 g/mol.

Nomenclature and Structural Classification

IUPAC Name and Structural Features

The systematic name, 6-fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one , reflects:

  • A benzoxazine ring (1H-3,1-benzoxazine) fused at the 4-position.
  • A piperidine ring connected via a spiro carbon atom (position 4').
  • Fluorine substitution at the 6-position of the benzoxazine.
  • A ketone group at position 2 of the benzoxazine.
Structural Classification
Feature Classification
Core system Spirocyclic heterocycle
Ring types Benzoxazine + Piperidine
Substituents Fluorine, Ketone
Counterion Hydrochloride

The spiro architecture creates a rigid, three-dimensional structure, which is advantageous for targeting biomacromolecules with high specificity.

Historical Development of Spirocyclic Benzoxazine-Piperidine Derivatives

Early Spirocyclic Systems

Spiro compounds gained attention in the 1990s for their conformational rigidity and synthetic versatility. Benzoxazine-piperidine hybrids emerged as scaffolds for central nervous system (CNS) agents due to their ability to cross the blood-brain barrier.

Key Milestones
  • 1990s–2000s : Synthesis of non-fluorinated spiro[benzoxazine-piperidine] derivatives for antipsychotic applications.
  • 2010s : Introduction of fluorine to improve metabolic stability and binding affinity. For example, fluorinated analogs showed enhanced HDAC inhibition (IC$$_{50}$$ < 100 nM).
  • 2020s : Optimization of synthetic routes (e.g., one-pot condensation of amines, phenols, and formaldehyde).
Comparative Evolution of Analogues
Compound Modification Biological Activity
Spiro[benzoxazine-4,4'-piperidine] Non-fluorinated Moderate HDAC inhibition
6-Fluoro derivative Fluorine at C6 Improved enzyme affinity
1'-Boc-protected derivative tert-Butoxycarbonyl Enhanced synthetic stability

Significance of Fluorine Substitution in Heterocyclic Systems

Electronic and Steric Effects
  • Electronegativity : Fluorine’s high electronegativity ($$ \chi = 4.0 $$) withdraws electron density, altering ring electronics. This polarizes adjacent bonds, enhancing dipole interactions with target proteins.
  • Hydrogen Bonding : The C–F bond can act as a weak hydrogen bond acceptor, improving binding to residues like serine or tyrosine.
Pharmacological Advantages
  • Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation, extending half-life.
  • Lipophilicity : Fluorine increases logP by ~0.3 units, improving membrane permeability.
  • Conformational Control : Fluorine’s small size allows precise tuning of ring puckering in spiro systems, as seen in azetidine and piperidine derivatives.
Case Study: Fluorine in Spiro[benzoxazine-piperidine]
  • Without fluorine : $$ \text{IC}_{50} $$ for HDAC inhibition = 250 nM.
  • With fluorine : $$ \text{IC}_{50} $$ = 95 nM, attributed to optimized van der Waals contacts.

Properties

IUPAC Name

6-fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLGBDAIQCOCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)F)NC(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The reaction is facilitated by the presence of halogen derivatives, which help in the formation of the spiro structure. The yields of the target product can range from 55% to 92%, depending on the reaction conditions and the purity of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reagents. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Method A: Alkali-Mediated Cyclization

  • Reactants : 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride reacts with hydroxylamine hydrochloride in methanol, using potassium hydroxide (KOH) as the base .

  • Conditions : 40–45°C for 5–72 hours, followed by HCl addition and cooling (0–5°C).

  • Yield : >95% purity .

  • Advantages : Eliminates triethylamine, reducing environmental pollution .

Method B: Dehydrofluorination in Mixed Solvent

  • Reactants : 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime undergoes cyclization in tert-butanol/water with NaOH/KOH .

  • Conditions : 45–65°C for 1–6 hours, followed by HCl crystallization .

  • Yield : High-purity product suitable for large-scale production .

Functionalization Reactions

The piperidine nitrogen and benzoxazine ring enable diverse derivatizations:

Acylation and Sulfonylation

  • Reagents : Acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides.

  • Conditions : Room temperature in dichloromethane or THF.

  • Products : N-Acylated or N-sulfonylated derivatives, enhancing pharmacological activity .

Alkylation

  • Reagents : Alkyl halides (e.g., methyl bromide).

  • Conditions : Reflux in acetonitrile with K₂CO₃.

  • Products : N-Alkylated spiro compounds, critical for optimizing drug bioavailability .

Antipsychotic Derivatives

  • Reaction : Condensation with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one yields risperidone .

  • Mechanism : Nucleophilic substitution at the piperidine nitrogen .

Antimicrobial and Anticancer Scaffolds

  • Modifications : Fluorine enhances metabolic stability; spirocyclic core improves target selectivity .

  • Examples : Derivatives inhibit bacterial growth (MIC: 2–8 µg/mL) and tumor cell lines (IC₅₀: <10 µM) .

Stability and Reactivity Considerations

  • Acid Sensitivity : The benzoxazine ring undergoes hydrolysis in strong acids (pH <2), forming 6-fluoro-3-piperidinyl salicylamide derivatives .

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming fluorinated aromatic byproducts .

Industrial Process Optimization

Recent advances focus on green chemistry :

  • Solvent Recycling : tert-Butanol/water mixtures are reused in Method B, reducing waste .

  • Catalyst-Free Reactions : Alkali-mediated cyclization avoids metal catalysts, simplifying purification .

This compound’s versatility in functionalization and scalability in synthesis underscores its importance in medicinal chemistry. Ongoing research aims to expand its utility in targeted therapies and sustainable manufacturing.

Scientific Research Applications

Scientific Research Applications

The compound's unique spiro structure, which integrates a benzoxazine and a piperidine moiety, makes it a valuable building block in pharmaceutical research. Here are some notable applications:

  • Pharmaceutical Development :
    • Antipsychotic Activity : Preliminary studies indicate that derivatives of 6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one exhibit antipsychotic activity comparable to established medications. This suggests potential for developing new antipsychotic drugs.
    • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in cell-based assays, indicating their potential for treating inflammatory conditions.
  • Chemical Biology :
    • The compound serves as a precursor for synthesizing various heterocyclic scaffolds with diverse biological activities. Its derivatives can be tailored to enhance specific pharmacological properties through structural modifications.
  • Mechanistic Studies :
    • Understanding the interactions of 6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one with biological targets (e.g., enzymes and receptors) can elucidate its pharmacological profile. Initial studies suggest enhanced binding affinity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 6-Fluorospiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Similar structure but with a benzoxazole ring instead of a benzoxazine ring.

    6-Fluoro-4,4’-piperidin-2-one: Similar structure but lacks the benzoxazine ring.

Uniqueness

6-Fluorospiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one hydrochloride (FBSPO) is a synthetic compound characterized by its unique spiro structure that integrates a benzoxazine and piperidine moiety. Its molecular formula is C12H13FN2O2C_{12}H_{13}FN_2O_2 with a molecular weight of approximately 236.24 g/mol. The presence of fluorine in its structure enhances both its chemical stability and potential biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

FBSPO is known for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific therapeutic properties.

Reaction Type Reagents Conditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium hydride in dimethyl sulfoxideControlled temperature

Biological Activity

While FBSPO itself has not been extensively studied for direct biological effects, preliminary research indicates that its derivatives have shown promising results in various biological assays:

  • Antipsychotic Activity : Some derivatives of FBSPO have demonstrated antipsychotic effects comparable to established medications, suggesting potential applications in treating psychiatric disorders.
  • Anti-inflammatory Properties : Other derivatives have exhibited anti-inflammatory activities in cell-based assays, indicating their potential use in managing inflammatory conditions.

The biological activity of FBSPO may be attributed to its interaction with specific molecular targets within biological systems. The fluorine atom enhances the compound’s binding affinity to certain proteins or receptors, potentially modulating their activity. This interaction can interfere with cellular pathways, leading to the observed pharmacological effects.

Case Studies and Research Findings

Research has indicated that compounds structurally similar to FBSPO also exhibit notable biological activities. Below are some relevant studies:

  • Antipsychotic Derivatives : A study on FBSPO-derived compounds reported significant binding affinity to dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders.
  • Anti-inflammatory Effects : Another investigation found that certain derivatives reduced pro-inflammatory cytokine production in vitro, highlighting their potential as anti-inflammatory agents.
  • Synthesis and Evaluation : A comprehensive study synthesized several derivatives of FBSPO and evaluated their biological activities through various assays, establishing a structure-activity relationship that guides further development .

Comparison with Similar Compounds

FBSPO shares structural similarities with other compounds that exhibit biological activities. The following table summarizes some of these compounds along with their unique features:

Compound Name Similarity Unique Features
6-Chlorospiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one0.72Contains chlorine instead of fluorine; potential differences in reactivity
6-Bromospiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one0.75Bromine substitution may alter pharmacological properties compared to fluorinated analogs
Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride0.84Hydrochloride salt form may enhance stability and solubility for pharmaceutical applications

Q & A

Q. What synthetic methodologies are employed to prepare 6-fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride?

The synthesis typically involves condensation and deprotection steps. For structurally analogous spirobenzoxazine-piperidine systems, dilithiated intermediates (e.g., tert-butoxycarbonyl-protected aniline) are condensed with piperidinone derivatives, followed by deprotection and functionalization with fluorinated reagents. Alkylation or epoxide ring-opening reactions are used to introduce substituents . X-ray crystallography (via SHELX programs) is critical for confirming spirocyclic geometry and protonation states .

Q. How is the structural integrity of this spirocyclic compound validated during synthesis?

Post-synthesis characterization employs a combination of NMR (1H/13C, COSY, HSQC), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. SHELXL refinement is widely used to resolve stereochemical ambiguities and validate bond angles/distances in the spirocyclic core . For hydrochloride salts, chloride ion quantification via ion chromatography or potentiometric titration ensures stoichiometric consistency .

Q. What preliminary biological screening models are used to assess its activity?

In vivo efficacy is often tested in hypertensive rat models (e.g., spontaneously hypertensive rats, SHR) for cardiovascular activity . For immunomodulatory or anticancer applications, murine xenograft models (e.g., B16-F1 tumors) are employed, with oral bioavailability and dose-response relationships evaluated via pharmacokinetic profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

Discrepancies may arise from differences in experimental models (e.g., SHR vs. normotensive rats) or dosing regimens. Orthogonal assays, such as receptor binding studies (e.g., CCR2 antagonism ) or enzymatic inhibition profiling (e.g., c-Met/ALK kinase assays ), should be conducted to confirm target engagement. Meta-analyses of pharmacokinetic parameters (e.g., Cmax, AUC) across species can clarify interspecies variability .

Q. What strategies optimize the pharmacokinetic properties of this spirocyclic compound?

Structural modifications focus on improving solubility and metabolic stability. For example:

  • Introducing hydrophilic substituents (e.g., hydroxyl or amino groups) on the piperidine ring to enhance aqueous solubility .
  • Fluorination at the 6-position (as in this compound) reduces CYP450-mediated oxidation, extending half-life .
  • Co-administration with absorption enhancers (e.g., in vivo studies with capecitabine ) improves oral bioavailability.

Q. What computational tools aid in elucidating its mechanism of action?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like CCR2 or c-Met . Density Functional Theory (DFT) calculations analyze electronic effects of fluorination on spirocyclic conformation and reactivity . Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with kinase domains ).

Q. How are structure-activity relationships (SARs) systematically studied in this chemical series?

SAR studies involve synthesizing derivatives with variations in:

  • Spirocyclic core : Modifying benzoxazine ring substituents (e.g., chloro, methyl) to assess steric/electronic effects .
  • Piperidine moiety : Introducing N-alkyl or aryl groups to evaluate target selectivity (e.g., CCR2 vs. CCR5 ).
  • Fluorine position : Comparing 6-fluoro vs. 7-fluoro analogs for metabolic stability and potency . Biological data are analyzed using multivariate regression to identify key physicochemical drivers (e.g., logP, polar surface area) .

Methodological Considerations

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Hydrochloride salts can interfere with LC-MS/MS quantification due to matrix effects. Strategies include:

  • Using ion-pair reagents (e.g., heptafluorobutyric acid) to improve chromatographic separation .
  • Deuterated internal standards (e.g., d4-6-fluorospiro compound) to correct for ion suppression .
  • Solid-phase extraction (SPE) to remove interfering salts from plasma/serum samples .

Q. How is crystallographic data leveraged to refine synthetic protocols?

SHELX-refined crystal structures reveal conformational flexibility in the spirocyclic system, guiding solvent selection (e.g., ethanol/water mixtures) for recrystallization to achieve high-purity batches . Hydrogen-bonding patterns inform salt formation strategies (e.g., hydrochloride vs. trifluoroacetate) to enhance stability .

Q. What in vitro models are predictive of in vivo efficacy for this compound?

  • Cardiovascular studies : Isolated aortic ring assays assess vasorelaxation in SHR-derived tissues .
  • Oncology studies : Colony formation assays in GTL-16 gastric carcinoma cells correlate with xenograft tumor growth inhibition .
  • Immunology studies : Chemotaxis assays using THP-1 monocytes quantify CCR2 antagonism .

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